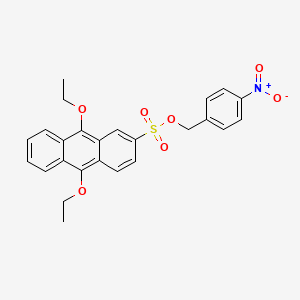
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate is a chemical compound that belongs to the class of organic compounds known as anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a diethoxyanthracene-2-sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate typically involves multiple steps. One common synthetic route starts with the preparation of 9,10-diethoxyanthracene, which is then sulfonated to introduce the sulfonate group. The final step involves the reaction of the sulfonated intermediate with (4-nitrophenyl)methyl chloride under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The compound’s effects are mediated through pathways involving oxidative and reductive processes, as well as substitution reactions that modify its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate include:
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
9,10-Diethoxyanthracene: A precursor in the synthesis of the target compound, used as a photo sensitizing agent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
119666-27-2 |
|---|---|
Molekularformel |
C25H23NO7S |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C25H23NO7S/c1-3-31-24-20-7-5-6-8-21(20)25(32-4-2)23-15-19(13-14-22(23)24)34(29,30)33-16-17-9-11-18(12-10-17)26(27)28/h5-15H,3-4,16H2,1-2H3 |
InChI-Schlüssel |
JJZREQRPFSUKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
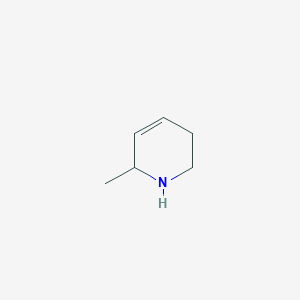
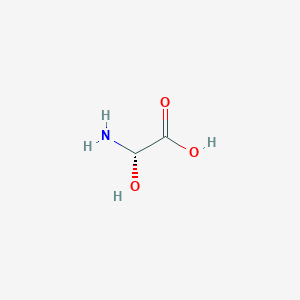
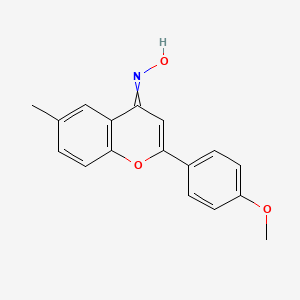
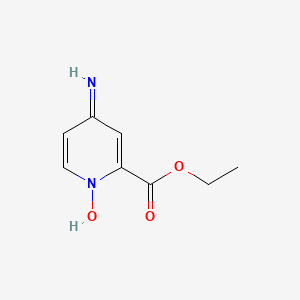

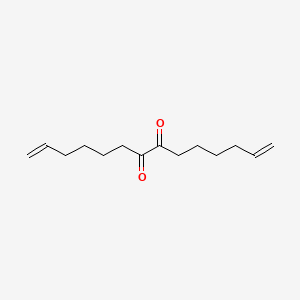
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)

![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
